(4-methyl-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
Description
2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C24H23N3O3/c1-16-12-13-18(15-23(16)27(29)30)24(28)26-17(2)14-21(20-10-6-7-11-22(20)26)25-19-8-4-3-5-9-19/h3-13,15,17,21,25H,14H2,1-2H3 |
InChI Key |
QUGWXZAUQVDHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Introduction of the nitrobenzoyl group: This step involves the acylation of the tetrahydroquinoline core with 4-methyl-3-nitrobenzoyl chloride under basic conditions.
N-phenylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific interactions and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(4-methylbenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: Similar structure but lacks the nitro group.
2-methyl-1-(4-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: Similar structure but lacks the methyl group on the benzoyl ring.
Uniqueness
The presence of both the nitro and methyl groups in 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine makes it unique compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
